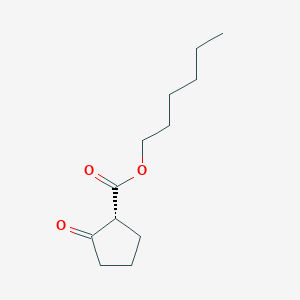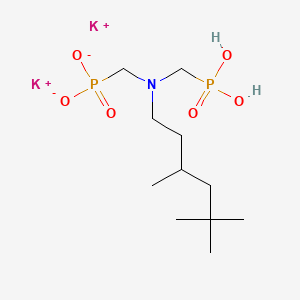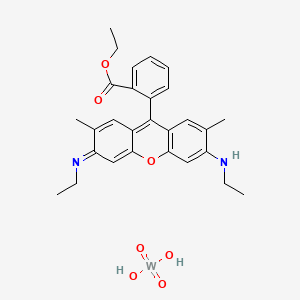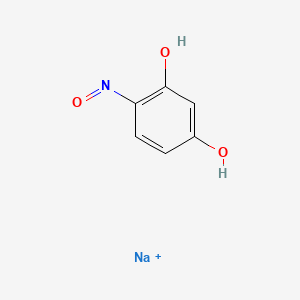
1,3-Benzenediol, 4-nitroso-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediol, 4-nitroso-, monosodium salt, also known as 4-nitrosobenzene-1,3-diol monosodium salt, is a chemical compound with the molecular formula C₆H₅NNaO₃. It is a derivative of resorcinol, where a nitroso group is attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-nitroso-, monosodium salt typically involves the nitration of resorcinol (1,3-benzenediol) followed by the reduction of the nitro group to a nitroso group. The reaction conditions often include the use of nitric acid and a reducing agent such as sodium dithionite. The final step involves neutralizing the compound with sodium hydroxide to form the monosodium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediol, 4-nitroso-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a catalyst.
Major Products Formed
Oxidation: 1,3-Benzenediol, 4-nitro-, monosodium salt.
Reduction: 1,3-Benzenediol, 4-amino-, monosodium salt.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3-Benzenediol, 4-nitroso-, monosodium salt has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediol, 4-nitroso-, monosodium salt involves its interaction with various molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential antimicrobial effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites .
Comparación Con Compuestos Similares
1,3-Benzenediol, 4-nitroso-, monosodium salt can be compared with other similar compounds such as:
Resorcinol (1,3-benzenediol): Lacks the nitroso group, making it less reactive in certain redox reactions.
4-Nitroresorcinol (1,3-benzenediol, 4-nitro-): Contains a nitro group instead of a nitroso group, leading to different chemical properties and reactivity.
4-Aminoresorcinol (1,3-benzenediol, 4-amino-):
Propiedades
Número CAS |
5461-28-9 |
|---|---|
Fórmula molecular |
C6H5NNaO3+ |
Peso molecular |
162.10 g/mol |
Nombre IUPAC |
sodium;4-nitrosobenzene-1,3-diol |
InChI |
InChI=1S/C6H5NO3.Na/c8-4-1-2-5(7-10)6(9)3-4;/h1-3,8-9H;/q;+1 |
Clave InChI |
YLUQPYBVXPEPLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)N=O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





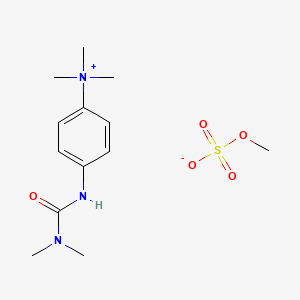
![(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine](/img/structure/B12690275.png)
